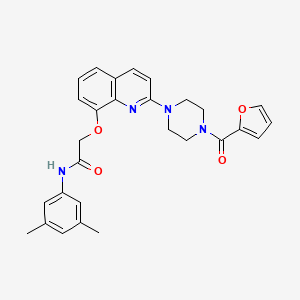

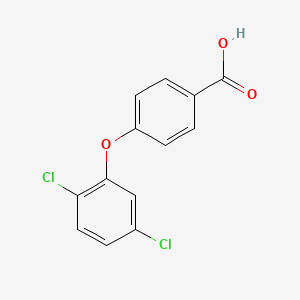

![molecular formula C11H13F3O3 B2812707 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol CAS No. 2225887-15-8](/img/structure/B2812707.png)

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol” is a chemical compound with the IUPAC name ®-1,1,1-trifluoro-3- ( (4-methoxybenzyl)oxy)propan-2-ol . It has a molecular weight of 250.22 . The compound is a solid and its color ranges from colorless to light brown .

Molecular Structure Analysis

The InChI code for “1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol” is 1S/C11H13F3O3/c1-16-9-4-2-8 (3-5-9)6-17-7-10 (15)11 (12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.22 . It is a solid and its color ranges from colorless to light brown . The compound should be stored in a refrigerator .Scientific Research Applications

Chemical Reactions and Intermediates : Fölisch et al. (1988) investigated the solvolysis of chloro- and methoxy-substituted propanones in trifluoroethanol, revealing mechanisms like enolization-ionization and Favorskii rearrangement, pertinent to understanding the behavior of similar compounds like 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol under similar conditions (Fölisch, Krimmer, Gehrlach, & Käshammer, 1988).

Catalytic Applications : A study by Volbeda et al. (2015) describes a chemoselective method for cleaving p-methoxybenzyl ethers using hexafluoro-2-propanol, demonstrating the potential utility of trifluoro propanol derivatives in selective chemical transformations (Volbeda, Kistemaker, Overkleeft, van der Marel, Filippov, & Codée, 2015).

Kinetics and Stability of Carbocations : Amyes and Richard (1991) explored the kinetics of methoxybenzyl carbocations in trifluoroethanol, providing insights into the stability and reactivity of carbocations related to trifluoro propanol compounds (Amyes & Richard, 1991).

Oxidation Reactions : Norcross et al. (1997) studied the oxidation of various secondary alcohols, including trifluoro propanol derivatives, by potassium tetraoxoferrate(VI), shedding light on the oxidation pathways relevant to 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Synthesis and Applications in Liquid Crystals : Aoki and Nohira (1993) synthesized optically active α-trifluoromethylbenzyl derivatives, similar in structure to the trifluoro propanol derivative , for use as chiral dopants in ferroelectric liquid crystals. This indicates potential applications of 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol in materials science (Aoki & Nohira, 1993).

Enantioselective Synthesis : Shimizu, Sugiyama, and Fujisawa (1996) reported the lipase-mediated kinetic resolution of trifluoro propanol derivatives, demonstrating the potential of 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol in enantioselective synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).

Safety and Hazards

properties

IUPAC Name |

1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZVCRBHIKWKAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2812628.png)

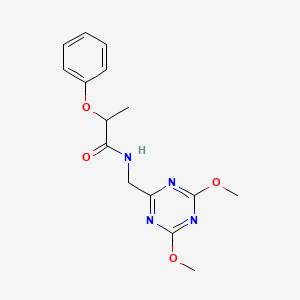

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2812630.png)

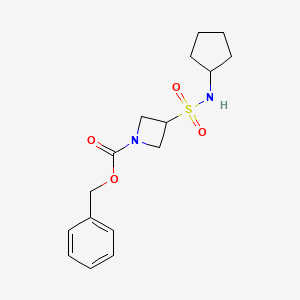

![Thieno[3,2-b]furan-5-carbaldehyde](/img/structure/B2812637.png)

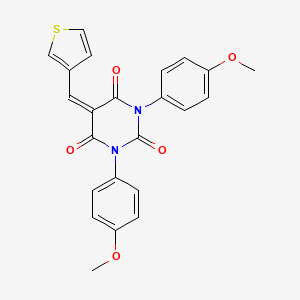

![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812640.png)

![7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol](/img/structure/B2812642.png)